AMD 3465 is a potent and selective, second-generation N-pyridinylmethylene monocyclam antagonist of the C-X-C chemokine receptor type 4 (CXCR4). [REFS-1, REFS-2] As a structural analog of the first-generation bicyclam AMD3100 (Plerixafor), it was developed to offer improved pharmacological properties, including significantly higher binding affinity and antagonistic activity at the CXCL12/CXCR4 axis. [REFS-3, REFS-4] This compound is supplied as a hexahydrobromide salt, a form often selected to enhance aqueous solubility and handling characteristics for reliable use in research and development settings.
Direct substitution of AMD 3465 with its predecessor, AMD3100 (Plerixafor), is not recommended for applications where maximal potency and precise dose-response are critical. AMD 3465 exhibits approximately 10-fold greater effectiveness as a CXCR4 antagonist, allowing researchers to achieve the same or greater biological blockade at significantly lower concentrations. [REFS-1, REFS-2] This potency advantage is crucial for minimizing potential off-target effects and conserving material in sensitive assays. Furthermore, the hexahydrobromide salt form is integral to the product's specifications, offering high aqueous solubility that facilitates the preparation of reliable, solvent-free stock solutions for both in vitro and in vivo applications, a practical advantage not guaranteed by other forms or analogs.
In functional assays, AMD 3465 was demonstrated to be a significantly more potent CXCR4 antagonist than the first-generation bicyclam, AMD3100 (Plerixafor). A comparative study found AMD 3465 to be 10-fold more effective at blocking CXCR4-mediated signaling pathways. [1] This enhanced potency allows for lower effective concentrations in experimental protocols.
| Evidence Dimension | CXCR4 Antagonistic Effectiveness |
| Target Compound Data | 10-fold more effective |
| Comparator Or Baseline | AMD3100 (Plerixafor) |
| Quantified Difference | 10x |
| Conditions | Functional assays measuring inhibition of CXCL12-induced signaling. |
Enables the use of lower compound concentrations to achieve complete receptor blockade, reducing material costs and minimizing the risk of off-target effects in sensitive biological systems.
AMD 3465 demonstrates high specificity for the CXCR4 receptor. In functional calcium flux assays, it did not inhibit signaling through a panel of other chemokine receptors, including CXCR3, CCR1, CCR2b, CCR4, CCR5, or CCR7. [1] This selectivity ensures that observed biological effects can be confidently attributed to the blockade of the CXCR4 pathway.
| Evidence Dimension | Chemokine Receptor Selectivity (Calcium Flux) |
| Target Compound Data | No inhibitory activity observed. |
| Comparator Or Baseline | CXCR3, CCR1, CCR2b, CCR4, CCR5, CCR7 |
| Quantified Difference | Qualitatively selective |
| Conditions | Chemokine-stimulated calcium flux assays in cell lines expressing the respective receptors. |
Provides confidence in experimental results by minimizing confounding data from off-target receptor interactions, which is critical for target validation and mechanistic pathway analysis.
The hexahydrobromide salt form of AMD 3465 confers excellent aqueous solubility, with reports of solubility up to 50 mM or ≥ 100 mg/mL in water. [REFS-1, REFS-2] This facilitates simple and reproducible preparation of high-concentration stock solutions without the need for organic solvents like DMSO. In pharmacokinetic studies in dogs, AMD 3465 also demonstrated 100% bioavailability following subcutaneous administration, indicating efficient absorption for in vivo research. [1]
| Evidence Dimension | Solubility and Bioavailability |
| Target Compound Data | Soluble to ≥50 mM in water; 100% subcutaneous bioavailability (in dogs). |
| Comparator Or Baseline | Compounds requiring organic solvents or having poor absorption. |
| Quantified Difference | High aqueous solubility and complete subcutaneous absorption. |
| Conditions | Solubility in water at ambient temperature; Pharmacokinetic profiling in dogs following IV and SC administration. |
Improves experimental workflow and reproducibility by eliminating potential artifacts from organic solvents and ensuring predictable, complete exposure in preclinical in vivo models.
For preclinical research aiming to maximize the mobilization of hematopoietic stem cells. The superior potency of AMD 3465 over AMD3100 allows for achieving robust leukocytosis and stem cell egress at lower doses, providing a wider therapeutic window for dose-finding studies in animal models. [1]
When investigating the specific role of the CXCL12/CXCR4 axis in cancer metastasis, inflammation, or developmental biology. The high selectivity of AMD 3465 ensures that observed effects are not confounded by interactions with other chemokine receptors, leading to more reliable and publishable conclusions. [2]
As a reference compound in high-throughput screening or detailed binding kinetics assays. Its 10-fold higher potency compared to AMD3100 makes it a more suitable tool for displacing lower-affinity ligands or for characterizing the binding site of CXCR4 with high precision. [3]